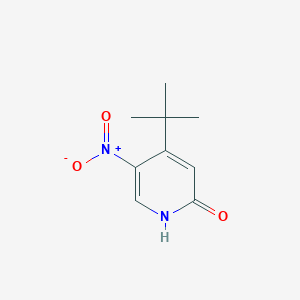

4-(Tert-butyl)-5-nitropyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

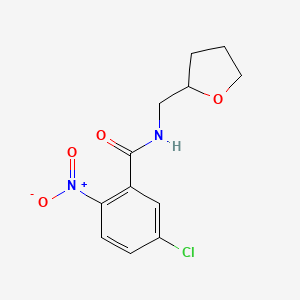

“4-(Tert-butyl)-5-nitropyridin-2-ol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-(Tert-butyl)” indicates a tert-butyl group attached to the 4th carbon of the pyridine ring. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyridine ring. The “2-ol” indicates a hydroxyl group (-OH) attached to the 2nd carbon of the pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the tert-butyl, nitro, and hydroxyl groups onto the pyridine ring. This could potentially be achieved through various organic reactions such as Friedel-Crafts alkylation, nitration, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitro group might cause the ring to have a negative charge, while the tert-butyl and hydroxyl groups could introduce steric hindrance .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The nitro group is typically a good leaving group, while the hydroxyl group can act as a nucleophile or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might make the compound more polar and potentially explosive .Applications De Recherche Scientifique

- Application : 4-tert-Butyl-5-nitropyridin-2-ol serves as a catalyst in the oxidation of styrene and other olefins. It enhances styrene conversion and selectively produces styrene oxide (SO), a valuable chemical intermediate .

- Role : 4-tert-Butyl-5-nitropyridin-2-ol acts as an inhibitor in the polymerization of reactive monomers like butadiene, styrene, and vinyl acetate .

- Function : It plays a crucial role in the nonaqueous sol-gel synthesis of tungsten oxide nanoparticles .

- Usage : 4-tert-Butyl-5-nitropyridin-2-ol serves as an intermediate in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) by reacting with methanol and ethanol, respectively .

- Discovery : Researchers have explored derivatives of 4-tert-butyl-5-nitropyridin-2-ol as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Catalysis in Styrene Oxidation

Polymerization Inhibition

Tungsten Oxide Nanoparticle Synthesis

Intermediate in Ether Production

PDE4 Inhibitor Synthesis

Formic Acid Derivative Formation

Mécanisme D'action

Target of Action

Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

For instance, tert-butanol acts as an endonuclease that catalyzes the cleavage of RNA on the 3’ side of pyrimidine nucleotides .

Biochemical Pathways

For example, tert-butanol has been associated with the degradation of extracellular matrix proteins .

Result of Action

For instance, tert-butanol has been associated with the degradation of extracellular matrix proteins .

Action Environment

For instance, the European Chemicals Agency (ECHA) has regulations in place for the handling and use of similar compounds like 4-tert-butylphenol .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKQMWPEFQBJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)-5-nitropyridin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)

![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)